molecular formula C11H10F2O3 B1393346 4-Ethoxy-3,5-difluorocinnamic acid CAS No. 1017779-43-9

4-Ethoxy-3,5-difluorocinnamic acid

Cat. No.: B1393346
CAS No.: 1017779-43-9
M. Wt: 228.19 g/mol
InChI Key: WBJLFLHSNKNHCG-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorocinnamic acid is an organic compound derived from cinnamic acid . It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and acetone . The IUPAC name for this compound is (2E)-3-(4-ethoxy-3,5-difluorophenyl)-2-propenoic acid .


Molecular Structure Analysis

The molecular weight of this compound is 228.2 . The InChI code for this compound is 1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 228.2 and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Antioxidant Properties and Biological Activities

4-Ethoxy-3,5-difluorocinnamic acid, similar to ferulic acid (4-hydroxy-3-methoxycinnamic acid), exhibits significant antioxidant properties. This is crucial in combating disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Studies have shown that compounds bearing feruloyl moieties, akin to this compound, are isolated from plants and possess various bioactivities (Silva & Batista, 2017).

Analytical Methodologies and Quantification

Analytical methodologies for quantifying compounds like ferulic acid, which are structurally similar to this compound, have been developed. These methodologies are critical in extracting high-value compounds from agricultural waste, emphasizing the potential applications of this compound in various industries (Barberousse et al., 2008).

Pharmaceutical and Food Industry Applications

Compounds like this compound are used extensively in the food and cosmetic industries due to their low toxicity and multiple physiological functions. They are used in the production of vanillin, preservatives, food gels, edible films, sports foods, and skin protection agents. Their preparation through chemical synthesis and biological transformation highlights their versatile applications (Ou & Kwok, 2004).

Corrosion Inhibition

Related compounds, like 4-methoxyphenyl derivatives, have been studied for their corrosion inhibition properties. This implies potential applications of this compound in protecting metals against corrosion, particularly in acidic environments (Bentiss et al., 2009).

Molecular Structure and Reactivity

Studies on similar cinnamic acid derivatives have delved into their molecular structures, highlighting how different substituents impact their stability and reactivity. This information is crucial in understanding the behavior of this compound in various chemical environments (Miranda et al., 2014).

Radiation and Pressure-Induced Reactivity

The reactivity of difluorocinnamic acids under different pressures and radiation exposure offers insights into the potential applications of this compound in materials science and pharmaceuticals (Galica et al., 2018).

Safety and Hazards

The safety data sheet for 4-Ethoxy-3,5-difluorocinnamic acid suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .

Properties

IUPAC Name

3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJLFLHSNKNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237136
Record name 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-43-9
Record name 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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